(R)-(+)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis
(R)-(+)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (R)-(+)-anatabine, a minor alkaloid found in the Solanaceae plant family. It details its natural distribution, biosynthetic pathway, and the experimental methodologies used to study this compound.
Natural Sources of (R)-(+)-Anatabine
(R)-(+)-Anatabine is a pyridine alkaloid naturally present in various plants of the Solanaceae family.[1][2][3] While it is a minor constituent compared to nicotine in most tobacco varieties, its concentration can vary significantly between species and even cultivars.[4] In typical commercial tobacco (Nicotiana tabacum), alkaloids constitute 2-4% of the total dry weight. Nicotine accounts for approximately 90% of this, with anatabine, nornicotine, and anabasine comprising the majority of the remainder.[1][5] Other plants in this family, such as tomatoes, eggplants, and peppers, also contain anatabine, though generally in lower concentrations.[2][3]
The relative content of anatabine can be dramatically altered through genetic modification. In tobacco plants where the nicotine biosynthetic pathway is suppressed, anatabine can become the dominant alkaloid.[5][6]
Quantitative Data on Anatabine Content
The following table summarizes the concentration of anatabine found in various natural and genetically modified sources, as reported in scientific literature.
| Plant Source | Condition | Tissue | Anatabine Concentration (µg/g Dry Weight) | Total Alkaloid Percentage | Reference |
| Nicotiana tabacum (various varieties) | Wild Type | Leaf | 287 - 1699 | ~10% of remaining alkaloids | [4] |
| Nicotiana tabacum (TN90 cultivar) | PMT-suppressed transgenic lines | Leaf | 1814 ± 87 | 90.30% | [5] |
| Nicotiana tabacum (TN90 cultivar) | Wild Type (Control for PMT lines) | Leaf | Not specified, but significantly lower | Minor component | [5] |
| Nicotiana tabacum | MPO-suppressed transgenic lines | Leaf | ~1.6-fold increase over wild type | Increased proportion | [5] |
Biosynthesis of (R)-(+)-Anatabine
The biosynthesis of anatabine is distinct from that of nicotine, although they share a common precursor in nicotinic acid.[7] Unlike nicotine, which incorporates a pyrrolidine ring derived from ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[4][5][6]
The proposed biosynthetic pathway begins with the enzymatic reduction of nicotinic acid.
Key Steps:
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Reduction of Nicotinic Acid: The pathway is initiated by the conversion of nicotinic acid to 3,6-dihydronicotinic acid, a reaction catalyzed by an isoflavone reductase-like enzyme known as A622.[5]
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Formation of Dihydropyridine Intermediates: While the specific enzymes have not yet been identified, radiolabeling and biomimetic studies suggest that 3,6-dihydronicotinic acid undergoes decarboxylation to form 1,2-dihydropyridine and 2,5-dihydropyridine.[4][5]
-
Dimerization: These dihydropyridine intermediates are believed to dimerize to form 3,6-dihydroanatabine.[4][5]
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Final Hydrogenation: In the final step, 3,6-dihydroanatabine is hydrogenated to yield the stable end-product, anatabine.[5]
Relationship with Nicotine Biosynthesis
Anatabine biosynthesis is intrinsically linked to the nicotine pathway through competition for the nicotinic acid precursor pool. Key enzymes in the nicotine pathway, such as Putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO), are responsible for synthesizing the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine ring that condenses with a nicotinic acid derivative to form nicotine.[6][7]
When the expression or activity of PMT or MPO is suppressed (e.g., via RNA interference), the supply of the N-methyl-Δ¹-pyrrolinium cation is limited.[5][6] This leads to an overabundance of nicotinic acid-derived intermediates, which are then shunted into the alternative dimerization pathway, resulting in a significant increase in anatabine accumulation.[5][7] This metabolic shift has been demonstrated in jasmonate-elicited tobacco BY-2 cell cultures, which express low levels of MPO and consequently produce anatabine as the major alkaloid instead of nicotine.[6][8]
References
- 1. Anatabine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]
- 3. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of pyrrolidine ring biosynthesis and its effects on gene expression and subsequent accumulation of anatabine in leaves of tobacco (N. tabacum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
